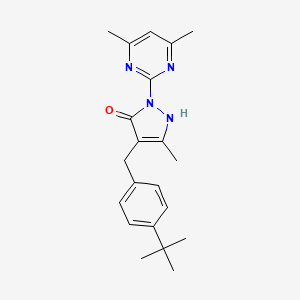![molecular formula C34H39NO3 B11030265 1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate](/img/structure/B11030265.png)
1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of tert-butyl groups: This step involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide or alkoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of the corresponding dihydroquinoline.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl benzoate: A simpler ester with similar tert-butyl groups.
tert-butylphenyl compounds: Compounds with tert-butyl groups attached to a phenyl ring.
Quinoline derivatives: Compounds with a quinoline core, such as quinine and chloroquine.
Uniqueness
1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE is unique due to its combination of tert-butyl groups and a quinoline core, which imparts distinct chemical and biological properties. This combination enhances its stability and potential for diverse applications.
Properties
Molecular Formula |
C34H39NO3 |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
[1-(4-tert-butylbenzoyl)-2,2,4-trimethylquinolin-6-yl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C34H39NO3/c1-22-21-34(8,9)35(30(36)23-10-14-25(15-11-23)32(2,3)4)29-19-18-27(20-28(22)29)38-31(37)24-12-16-26(17-13-24)33(5,6)7/h10-21H,1-9H3 |
InChI Key |
JSMQIBDDMZNQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)C(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(furan-2-ylmethyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11030194.png)
![Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11030196.png)
![2-[(4-methylphenyl)amino]-6-oxo-N-[2-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11030198.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11030201.png)
![4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11030207.png)
![3-(3-chlorophenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11030220.png)
![7-benzyl-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11030226.png)
![2-{[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B11030232.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B11030243.png)
![tetramethyl 3',7',7'-trimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11030248.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11030249.png)
![methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11030257.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11030258.png)
